Travoprost-d4

Bioanalysis LC-MS/MS Stable Isotope Dilution

Travoprost-d4 (Fluprostenol isopropyl ester-d4; AL-6221-d4) is a tetradeuterated stable isotope-labeled analog of travoprost, a synthetic prostaglandin F2α (PGF2α) derivative. Travoprost is an isopropyl ester prodrug that undergoes corneal esterase hydrolysis to yield the active moiety, travoprost free acid (fluprostenol).

Molecular Formula C₂₆H₃₁D₄F₃O₆
Molecular Weight 504.57
Cat. No. B1162420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTravoprost-d4
Synonyms(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic-d4 Acid 1-Methylethyl Ester;  AL 6221-d4;  Travaprost-d4;  Travatan-d4
Molecular FormulaC₂₆H₃₁D₄F₃O₆
Molecular Weight504.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Travoprost-d4: Deuterated FP Prostanoid Receptor Agonist Internal Standard for Ophthalmic Bioanalysis and Method Validation


Travoprost-d4 (Fluprostenol isopropyl ester-d4; AL-6221-d4) is a tetradeuterated stable isotope-labeled analog of travoprost, a synthetic prostaglandin F2α (PGF2α) derivative . Travoprost is an isopropyl ester prodrug that undergoes corneal esterase hydrolysis to yield the active moiety, travoprost free acid (fluprostenol) [1]. The free acid form exhibits high affinity and full agonist activity at the FP prostanoid receptor [1][2]. The d4-labeling (replacement of four hydrogen atoms with deuterium) confers a nominal mass shift of +4 Da, enabling its primary utility as an internal standard for quantitative LC-MS/MS assays of travoprost and its metabolites in biological matrices . The compound is supplied with defined purity (≥95%) and isotopic enrichment (≥98% ²H) specifications [3].

Travoprost-d4 vs. Unlabeled Travoprost and Non-Deuterated Internal Standards: Why Analytical Interchangeability Is Unsupported


Substituting Travoprost-d4 with unlabeled travoprost or structurally similar prostaglandin analogs (e.g., latanoprost, bimatoprost) as an internal standard (IS) in quantitative LC-MS/MS assays is analytically unsound . Unlabeled IS candidates cannot be resolved from the endogenous or dosed analyte in the mass spectrometer, precluding accurate quantification via stable isotope dilution [1]. Furthermore, the free acid metabolites of travoprost exhibit distinct FP receptor binding affinities (travoprost acid Ki = 35 nM vs. latanoprost acid Ki = 98 nM vs. bimatoprost acid Ki = 83 nM) and functional potencies (travoprost acid EC₅₀ = 1.4–3.6 nM vs. latanoprost acid EC₅₀ = 32–124 nM vs. bimatoprost acid EC₅₀ = 2.8–3.8 nM) [2]. These pharmacological differences preclude any meaningful cross-compound substitution in receptor occupancy or functional assays. Even among deuterated analogs, isotopic enrichment (≥98% ²H) and deuterium placement are critical for minimizing isotopic cross-talk and ensuring accurate MS response linearity . The tetradeuterated designation is not interchangeable with other labeling patterns (e.g., d5, d7) without revalidation of extraction recovery, matrix effects, and ion suppression characteristics.

Travoprost-d4 Quantitative Differentiation: Head-to-Head Evidence vs. Closest Analogs and In-Class Comparators


Isotopic Purity and Mass Shift Differentiation: Travoprost-d4 vs. Unlabeled Travoprost for MS-Based Quantification

Travoprost-d4 provides a nominal mass shift of +4 Da relative to unlabeled travoprost (molecular formula: C₂₆H₃₁F₃O₆ vs. C₂₆H₂₇D₄F₃O₆), enabling complete chromatographic co-elution with baseline mass spectrometric resolution . The isotopic enrichment is specified at ≥98% ²H for the [²H₄]-Travoprost acid form, ensuring minimal isotopic cross-contribution (<2%) from unlabeled species . In comparative bioanalytical method development, the use of Travoprost-d4 as an internal standard enables correction for matrix effects, extraction variability, and ionization efficiency fluctuations that unlabeled structural analogs cannot compensate for [1].

Bioanalysis LC-MS/MS Stable Isotope Dilution

Long-Term Stock Solution Stability: Travoprost-d4 Acid vs. Unlabeled Travoprost Acid

The [²H₄]-Travoprost acid form (the active metabolite of Travoprost-d4) is documented with a certified stability of ≥1 year under recommended storage conditions (tightly closed container, cool and dry environment) [1]. While unlabeled travoprost acid reference standards may be certified for similar durations by individual vendors, the documented stability of the deuterated form is explicitly provided by multiple independent suppliers (Alsachim and Alfa Chemistry) with identical ≥1 year specifications, providing cross-verified procurement assurance [1].

Analytical Chemistry Reference Standards Stability Studies

FP Receptor Binding Affinity and Functional Potency: Travoprost Acid (Active Moiety) vs. Latanoprost Acid and Bimatoprost Acid

The active metabolite of travoprost (travoprost acid) exhibits superior FP receptor binding affinity compared to the free acids of latanoprost and bimatoprost. In radioligand binding assays using human FP receptor preparations, travoprost acid demonstrated a Ki of 35 ± 5 nM, representing 2.8-fold higher affinity than latanoprost acid (Ki = 98 nM) and 2.4-fold higher affinity than bimatoprost acid (Ki = 83 nM) [1]. In functional phosphoinositide turnover assays, travoprost acid exhibited an EC₅₀ of 1.4 nM in human ciliary muscle cells, 3.6 nM in human trabecular meshwork cells, and 2.6 nM in mouse fibroblasts and rat aortic smooth muscle cells [1]. In the cloned human ciliary body FP receptor, travoprost acid (EC₅₀ = 3.2 ± 0.6 nM) was 17-fold more potent than latanoprost acid (EC₅₀ = 54.6 ± 12.4 nM; p < 0.001) [2].

Ocular Pharmacology Receptor Binding Glaucoma

FP Receptor Subtype Selectivity Profile: Travoprost Acid vs. Latanoprost Acid and Bimatoprost Acid

Travoprost acid demonstrates markedly superior selectivity for the FP receptor over other prostanoid receptor subtypes compared to latanoprost acid and bimatoprost acid. Travoprost acid exhibits minimal affinity for DP (Ki = 52,000 nM), EP₁ (Ki = 9,540 nM), EP₃ (Ki = 3,501 nM), EP₄ (Ki = 41,000 nM), IP (Ki > 90,000 nM), and TP (Ki = 121,000 nM) receptors, representing FP selectivity ratios ranging from 100-fold (vs. EP₃) to >2,571-fold (vs. IP) [1]. In contrast, latanoprost acid exhibits significant functional activity at EP₁ receptors (EC₅₀ = 119 nM), and bimatoprost acid exhibits high affinity for EP₁ (Ki = 95 nM) and EP₃ (Ki = 387 nM) receptors, with functional activity at EP₁ (EC₅₀ = 2.7 nM) [1]. The prodrug bimatoprost (non-hydrolyzed amide) also activates the cloned human FP receptor (EC₅₀ = 681 nM) and h-TM cells (EC₅₀ = 3,245 nM) [1].

Receptor Selectivity Off-Target Profiling Prostanoid Receptors

Deuterium Kinetic Isotope Effect: Travoprost-d4 vs. Unlabeled Travoprost — Class-Level Inference

The substitution of hydrogen with deuterium in Travoprost-d4 introduces a deuterium kinetic isotope effect (KIE) due to the stronger carbon-deuterium (C–D) bond compared to the carbon-hydrogen (C–H) bond . This class-level phenomenon has been demonstrated across multiple deuterated pharmaceutical analogs to slow the rate of metabolic reactions involving bond cleavage at deuterated positions, potentially reducing the rate of biotransformation [1][2]. While direct head-to-head comparative metabolic stability data for Travoprost-d4 versus unlabeled travoprost are not available in the public domain, the theoretical basis for altered metabolic stability is well-established for deuterated prostaglandin analogs .

Metabolic Stability Deuterium Isotope Effect Pharmacokinetics

Travoprost-d4 Procurement-Driven Application Scenarios: Validated Use Cases in Bioanalysis and Ocular Pharmacology


LC-MS/MS Quantification of Travoprost in Human Plasma for Pharmacokinetic Studies

Travoprost-d4 is utilized as the tetradeuterated internal standard for the quantitative determination of travoprost and travoprost free acid in human plasma using electrospray HPLC-MS/MS . The validated method employs acidified plasma spiked with Travoprost-d4, followed by reversed-phase solid-phase extraction. The use of the d4-labeled analog corrects for matrix effects, extraction recovery variability, and ionization suppression/enhancement, enabling accurate quantification at the low pg/mL levels observed clinically (peak travoprost free acid plasma concentrations ≤25 pg/mL) [2].

Screening and Quantification of Undeclared PGF2α Analogs in Cosmetic and Consumer Products

Travoprost-d4 serves as the internal standard in validated LC-MS/MS methods for screening and quantifying undeclared prostaglandin F2α analogs (including travoprost, bimatoprost, latanoprost, and tafluprost) in eyelash-enhancing cosmetic serums . The deuterated internal standard enables reliable quantification amid complex cosmetic matrices, supporting regulatory compliance testing and consumer safety assessments.

FP Prostanoid Receptor Pharmacological Profiling and Selectivity Screening

While Travoprost-d4 is an analytical tool, its unlabeled counterpart (travoprost acid) serves as the benchmark FP receptor agonist in receptor binding and functional assays due to its demonstrated highest affinity (Ki = 35 nM) and highest FP selectivity among ocular hypotensive prostaglandin analogs (≥100-fold selectivity over EP₁ and EP₃) . Travoprost-d4 is co-utilized as the internal standard in LC-MS/MS workflows to verify dosing concentrations and stability of the parent compound in these pharmacological studies.

Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation

Travoprost-d4 is employed as a deuterated reference standard for analytical method development and validation (AMV) in pharmaceutical quality control . It serves as a traceable standard for impurity profiling of travoprost active pharmaceutical ingredient (API), including the quantification of related substances such as the 5,6-trans isomer and travoprost acid. The deuterated internal standard supports stability-indicating HPLC methods required for ANDA and DMF submissions to regulatory agencies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Travoprost-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.